molecular formula C8H8Cl2N2O B2424848 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine CAS No. 1483355-82-3

4,6-Dichloro-2-(oxolan-2-yl)pyrimidine

Cat. No.: B2424848
CAS No.: 1483355-82-3
M. Wt: 219.07
InChI Key: ZLJXHFZMHHYKTL-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(oxolan-2-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, and an oxolane (tetrahydrofuran) ring at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with oxolane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(oxolan-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Lactones or carboxylic acids.

    Reduction Products: Alcohols or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: Lacks the oxolane ring, making it less versatile in certain applications.

    2-(Oxolan-2-yl)pyrimidine:

Uniqueness

4,6-Dichloro-2-(oxolan-2-yl)pyrimidine is unique due to the presence of both chlorine atoms and the oxolane ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .

Properties

IUPAC Name

4,6-dichloro-2-(oxolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJXHFZMHHYKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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